molecular formula C5H7ClN2S B1455669 2-Chloro-5-isopropyl-1,3,4-thiadiazole CAS No. 1330756-32-5

2-Chloro-5-isopropyl-1,3,4-thiadiazole

Cat. No. B1455669
M. Wt: 162.64 g/mol
InChI Key: CCWKZPWTLDVATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-isopropyl-1,3,4-thiadiazole is a chemical compound with the molecular weight of 163.65 . It’s a derivative of the 1,3,4-thiadiazole class of compounds, which have been the subject of considerable interest for designing new antitumor agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules, which includes 2-Chloro-5-isopropyl-1,3,4-thiadiazole, involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-isopropyl-1,3,4-thiadiazole is 1S/C5H8ClN2S/c1-3(2)4-7-8-5(6)9-4/h3,9H,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) in the molecule.

Future Directions

1,3,4-thiadiazole derivatives, including 2-Chloro-5-isopropyl-1,3,4-thiadiazole, have shown significant therapeutic potential, especially as antitumor agents . Therefore, future research could focus on further exploring the therapeutic potential of these compounds, particularly their effectiveness against different types of cancer.

properties

IUPAC Name

2-chloro-5-propan-2-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWKZPWTLDVATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isopropyl-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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